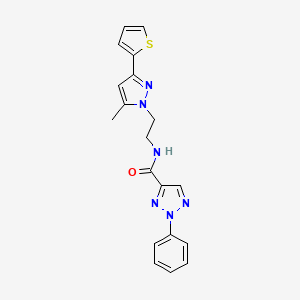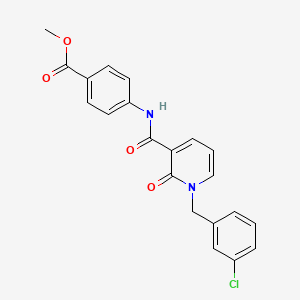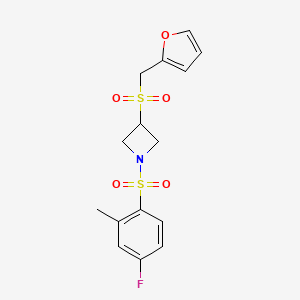![molecular formula C20H19NO3S B2500463 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine CAS No. 338774-39-3](/img/structure/B2500463.png)
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine is a useful research compound. Its molecular formula is C20H19NO3S and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Sulfonation and Reactivity Studies
Research shows that sulfonation of methyl phenyl sulfate, a related compound, yields various sulfonic acids through decomposition and subsequent sulfonation processes. This study provides insights into the reactivity and sulfonation mechanisms of similar sulfonyl compounds (Wit, D., Woldhuis, A., & Cerfontain, H., 2010).
2. Antimicrobial Activities
A series of compounds including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, which share structural similarities with the query compound, have been synthesized and found to exhibit significant antimicrobial activity against various bacteria and fungi (Ghorab, M., Soliman, A. M., Alsaid, M., & Askar, A., 2017).
3. Aminolysis Mechanisms
Research into the aminolysis of related compounds such as p-nitrophenyl acetate by aminopyridines in different solvents provides a better understanding of nucleophilic catalysis mechanisms, which may be relevant to the study of similar pyridine-based compounds (Deady, L., & Finlayson, W., 1980).
4. Iron Mobilization and Medical Chemistry
Studies have shown that certain 3-hydroxypyrid-4-ones, closely related in structure to the query compound, can effectively mobilize iron into the bile and urine, suggesting potential medical applications (Molenda, J., Jones, M., & Basinger, M., 1994).
5. Antiprotozoal Activity
Phenoxypyridine derivatives, including those structurally similar to the query compound, have been synthesized and tested for antiprotozoal activity, showing promising results against various protozoan species (Zubenko, A., Fetisov, L., Kononenko, K., & Svyatogorova, A. E., 2021).
6. Cytotoxicity Studies
Research on a novel biphenolic compound, bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, has demonstrated cytotoxicity against human tumor cells, highlighting the potential use of similar compounds in cancer research (Choi, S. U., Kim, K., Kim, N., Choi, E., Lee, C. O., Son, K., Kim, S., Bok, S., & Kim, Y. K., 1996).
7. High Pressure-Promoted Reactions
Studies involving high-pressure-promoted [2+2] cycloaddition reactions of 4-methylphenyl 1,2-propadienyl sulfone with enol ethers, compounds structurally related to the query, indicate potential applications in synthetic organic chemistry (Aben, R. M., Braverman, S., & Scheeren, H. W., 2003).
Properties
IUPAC Name |
4,6-dimethyl-3-(2-methylphenyl)sulfonyl-2-phenoxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-14-9-7-8-12-18(14)25(22,23)19-15(2)13-16(3)21-20(19)24-17-10-5-4-6-11-17/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGABMIQTKNXAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2500381.png)
![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)
![1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2500383.png)
![2-(ethylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2500385.png)
![8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2500386.png)






![3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2500402.png)

